2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound notable for its potential pharmacological applications. This compound features a unique combination of pyrazole and pyrimidine structures, which are significant in medicinal chemistry due to their diverse biological activities. The compound is classified under the category of pyrazole derivatives, which are known for their varied therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities.
The compound's molecular formula is , and it has a molecular weight of 265.32 g/mol. It is recognized by several identifiers, including CAS number 96799-03-0 and InChI code 1S/C12H11N5OS. The synthesis and characterization of this compound have been documented in various scientific literature, demonstrating its relevance in research and development within the pharmaceutical industry .
This compound is classified as a pyrazole derivative with specific structural features that include:
The synthesis of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one with 3-iminobutyronitrile, leading to the formation of the desired pyrazole derivative. This procedure emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The synthesis may also utilize various catalysts or reagents to facilitate the formation of the pyrazole ring. Techniques such as refluxing in organic solvents or microwave-assisted synthesis can enhance reaction efficiency. The purification of the final product often involves recrystallization or chromatographic methods to achieve high purity levels required for biological testing.
Key structural data includes:
The chemical reactivity of this compound can be explored through various reactions typical for pyrazole derivatives. For instance, it may undergo electrophilic substitutions or nucleophilic attacks due to the presence of multiple reactive sites on its structure.
Reactions involving this compound often require specific conditions such as controlled pH or temperature to favor desired pathways. For example, its interaction with electrophiles can lead to functionalization at positions that enhance biological activity or improve solubility.
The mechanism of action for 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one likely involves modulation of specific biochemical pathways relevant to its therapeutic targets. Pyrazole derivatives are known to interact with various enzymes or receptors, potentially inhibiting or activating them depending on their structure.
Studies have suggested that similar compounds may act through mechanisms such as:
The physical properties of this compound include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties and ensure quality control during synthesis .
The applications of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one span several fields:
This compound's diverse potential underscores its significance in ongoing research within medicinal chemistry and drug discovery .
The synthesis of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one (molecular formula: C₁₄H₁₅N₅OS; MW: 301.37 g/mol) relies on convergent strategies that assemble the pyrimidinone and pyrazole moieties sequentially [2] . A representative three-step route begins with:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Purity (%) |
---|---|---|
5-Ethyl-2-hydrazinyl-6-methylpyrimidin-4(3H)-one | Pyrimidinone core activator | 85–90 |
5-Amino-3-(thiophen-2-yl)-1H-pyrazole | Electrophile for N-alkylation | 88–92 |
Chlorinated pyrimidinone | Coupling partner for nucleophilic attack | 78–85 |
Alternative routes employ one-pot cyclocondensation using 3-iminobutyronitrile derivatives with thienyl-modified hydrazines, though regioselectivity challenges persist due to steric clashes from the 2-thienyl group [1] .
Cyclocondensation between 1,3-dicarbonyl equivalents and hydrazines is pivotal for constructing the 5-amino-3-(2-thienyl)pyrazole subunit. Regioselectivity is optimized using:
Solvent polarity critically influences regiocontrol. Aprotic dipolar solvents (DMF, DMAc) with HCl additives suppress thienyl group epimerization, improving selectivity to 98:1 for the desired 3-thienyl isomer over the 5-thienyl byproduct . Microwave-assisted cyclocondensation (120°C, 30 min) further enhances throughput, reducing reaction times from 12 hours to <1 hour [3].
Table 2: Catalyst and Solvent Impact on Cyclocondensation Efficiency
Condition | Yield (%) | Regioselectivity Ratio | Time |
---|---|---|---|
Nano-ZnO/EtOH (80°C) | 95 | 99:1 | 2 h |
Cu(OTf)₂/[bmim]PF₆ (100°C) | 82 | 94:6 | 4 h |
HCl/DMAc (RT) | 74–77 | 98:2 | 8 h |
Microwave/neat (120°C) | 88 | 97:3 | 30 min |
The final pyrazole-pyrimidinone coupling proceeds via bimolecular nucleophilic substitution (SNAr). The pyrazole’s N1 nitrogen attacks C2 of 2-chloro-5-ethyl-6-methylpyrimidin-4(3H)-one, displacing chloride under mild base catalysis (K₂CO₃) [8]. Key mechanistic insights include:
Unexpected rearrangements occur if the pyrazole’s 5-amino group is unprotected, leading to Dimroth rearrangement byproducts (<5%) where the thienyl and amino groups exchange positions [8]. Pre-acetylation of the 5-amino group mitigates this.
Structural diversification of the hybrid focuses on bioisosteric swaps at three sites:
Table 3: Bioisosteric Analogs of the Target Compound
Modification Site | Bioisostere | Molecular Formula | MW (g/mol) | Key Property Change |
---|---|---|---|---|
2-Thienyl (baseline) | None | C₁₄H₁₅N₅OS | 301.37 | Reference log P = 2.1 |
Heteroaryl (thienyl swap) | 2-Furyl | C₁₃H₁₅N₅O₂ | 285.30 | Solubility ↑ 2.3× |
Heteroaryl (thienyl swap) | 3-Pyridyl | C₁₄H₁₅N₆O | 296.32 | Basic pKa = 5.4 |
5-Amino (pyrazole) | N-Methylamino | C₁₅H₁₇N₅O | 315.39 | Reduced H-bond donation |
5-Ethyl (pyrimidinone) | Cyclopropyl | C₁₄H₁₅N₅O₂* | 313.38 | log P ↑ 0.8 units |
*Includes furyl substitution
Fragment hybridization integrates this scaffold with known pharmacophores:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1